

How to dissolve GIBH-130 for experimental use

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Compound of Interest

Compound Name: GIBH-130

Cat. No.: B10779520

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Application Notes and Protocols for GIBH-130 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of **GIBH-130**, a potent neuroinflammation inhibitor. **GIBH-130** has been shown to significantly suppress the secretion of interleukin-1 β (IL-1 β) by activated microglia, making it a valuable tool for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for **GIBH-130** based on available literature.

Parameter	Value	Species/Cell Line	Notes	Reference
Molecular Weight	360.4 g/mol	N/A	[1]	
Purity	>98%	N/A	[1]	
IC ₅₀ (IL-1 β secretion)	3.4 nM	Activated Microglia (N9)	Significantly more potent for IL-1 β inhibition compared to other cytokines.	[1][2][6][7]
IC ₅₀ (NO production)	46.24 μ M	LPS-stimulated N9 microglial cells	[2][6]	
IC ₅₀ (TNF- α production)	40.82 μ M	LPS-stimulated N9 microglial cells	[2][6]	
In Vivo Efficacious Dose	0.25 mg/kg	Alzheimer's disease mouse models	Orally bioavailable.	[2][8]
In Vivo Efficacious Dose	1 mg/kg	Hemiparkinsonia n mouse model	Administered by oral gavage.	[3][9]
Oral Bioavailability	74.91%	Sprague-Dawley rats	[2][8]	
Half-life (t _{1/2})	4.32 hours	Sprague-Dawley rats	[2][8]	
Blood-Brain Barrier Penetration (AUC _{Brain/Plasma})	0.21	Sprague-Dawley rats	[2][8]	

Dissolution and Storage Protocols

Solubility

Solvent	Max Concentration (mg/mL)	Max Concentration (mM)	Notes	Reference
DMSO	50 mg/mL	138.73 mM	Ultrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is critical for optimal solubility.	[2] [8]
Water	< 0.1 mg/mL	Insoluble	[2]	

Preparation of Stock Solutions

Materials:

- **GIBH-130** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Weighing: Accurately weigh the desired amount of **GIBH-130** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 277.4 μ L of DMSO to 1 mg of **GIBH-130**).

- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
- Aliquotting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).^[2] **GIBH-130** is sensitive to air and light; therefore, store it in the dark.^[1]

Preparation of Working Solutions

For In Vitro Experiments:

Dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

For In Vivo Experiments (Oral Gavage):

A common vehicle for oral administration of **GIBH-130** is 2% DMSO in 0.9% saline solution.^[3]
^[9]

Materials:

- **GIBH-130** DMSO stock solution
- Sterile 0.9% saline solution
- Sterile tubes

Protocol:

- Prepare a fresh working solution on the day of the experiment.
- For a final concentration of 1 mg/kg in a volume of 3.33 $\mu\text{L/g}$ body weight, first dilute the **GIBH-130** stock solution in DMSO.^[3]^[9]
- Then, further dilute this solution in 0.9% saline to achieve the final desired concentration with a final DMSO concentration of 2%.

- Vortex the solution thoroughly before administration.

Experimental Protocols

In Vitro Inhibition of Pro-inflammatory Cytokine Production in Microglia

This protocol describes the methodology to assess the inhibitory effect of **GIBH-130** on the production of pro-inflammatory cytokines (e.g., IL-1 β , TNF- α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

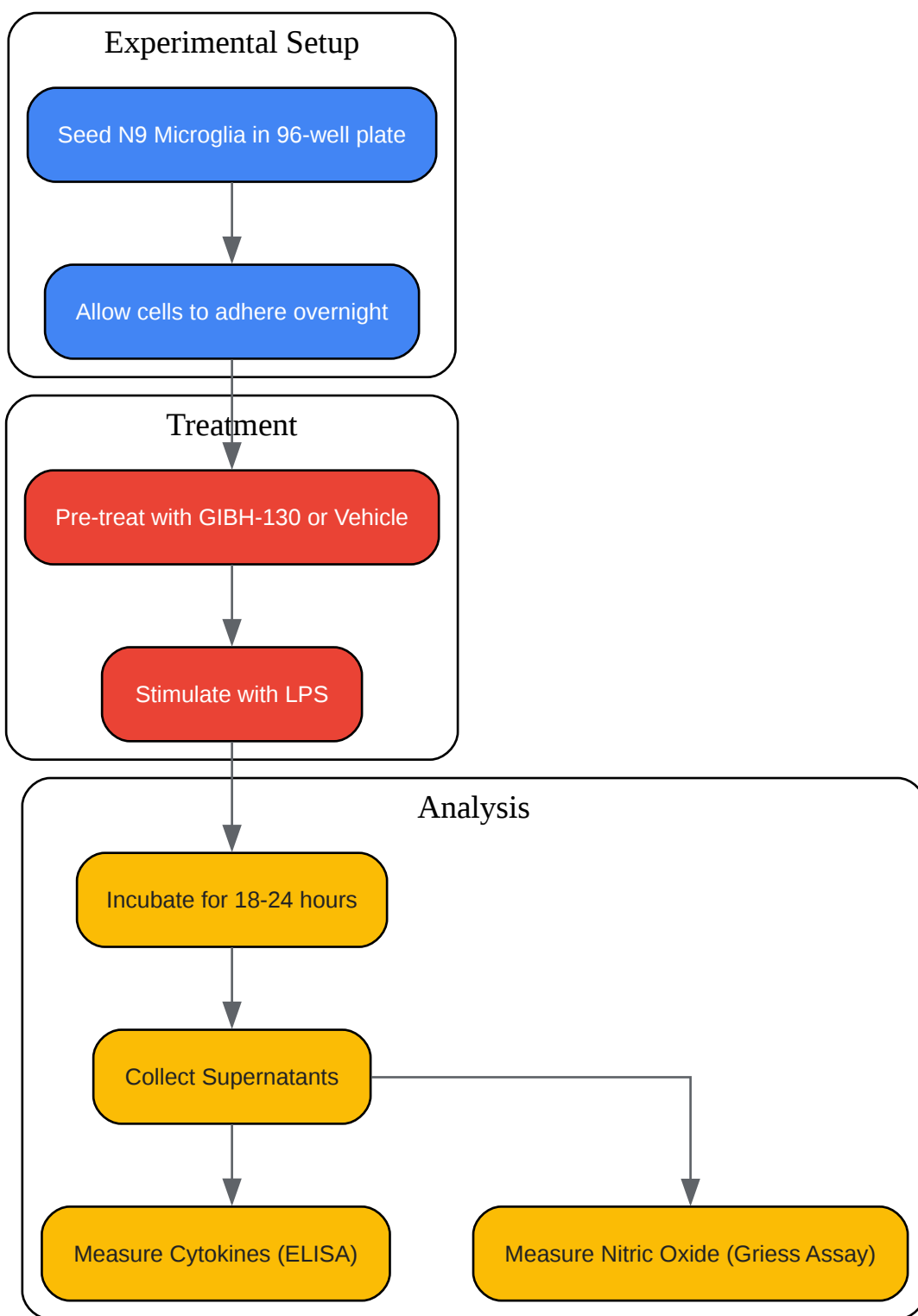
- N9 microglial cells (or other suitable microglial cell line)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- **GIBH-130** stock solution
- Lipopolysaccharide (LPS)
- 96-well cell culture plates
- ELISA kits for IL-1 β and TNF- α
- Nitric oxide detection kit (e.g., Griess Reagent)

Protocol:

- **Cell Seeding:** Seed N9 microglial cells into a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[\[6\]](#)
- **GIBH-130 Treatment:** The following day, treat the cells with various concentrations of **GIBH-130** (e.g., 1 nM to 10 μ M) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest **GIBH-130** concentration).
- **LPS Stimulation:** After the pre-treatment period, stimulate the cells with LPS (e.g., 1 μ g/mL) to induce an inflammatory response.[\[6\]](#)

- Incubation: Incubate the plate for 18-24 hours.
- Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the cell culture supernatants for analysis.
- Cytokine and NO Measurement:
 - IL-1 β and TNF- α : Measure the concentration of these cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
 - Nitric Oxide (NO): Measure the amount of nitrite, a stable product of NO, in the supernatants using a Griess reagent-based assay.

Experimental Workflow for In Vitro Microglia Assay

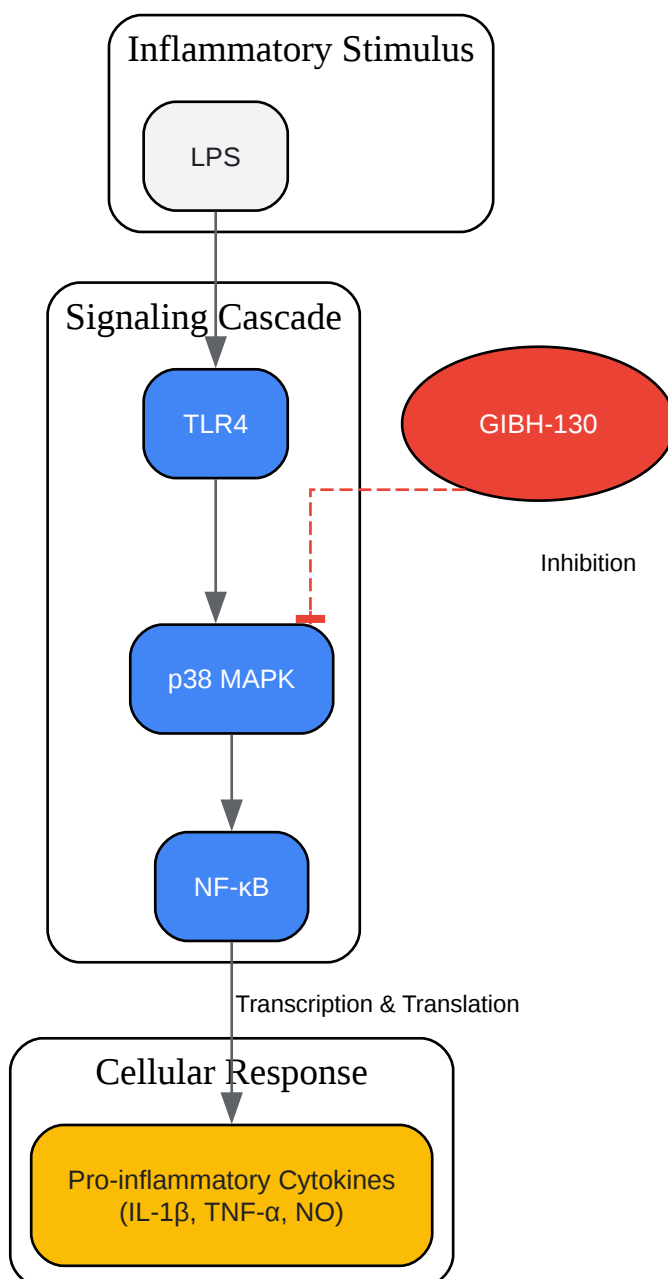


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Caption: Workflow for assessing the anti-inflammatory effects of **GIBH-130** in vitro.

Proposed Signaling Pathway

GIBH-130 is a known inhibitor of neuroinflammation, with a particularly potent effect on the suppression of IL-1 β secretion from microglia.[1][2] While the exact molecular target is not fully elucidated, its chemical structure is similar to that of p38 α MAPK inhibitors.[3] The p38 MAPK pathway is a key regulator of pro-inflammatory cytokine production. Therefore, a plausible mechanism of action for **GIBH-130** involves the inhibition of this pathway.



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Caption: Proposed signaling pathway for **GIBH-130**'s anti-neuroinflammatory action.

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